Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[chlorosulfonyl(methyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-3-11-5(8)4-7(2)12(6,9)10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKGVDXYYQGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Chlorosulfonyl Methyl Amino Acetate
Historical Development of Synthetic Routes to Chlorosulfonyl Compounds
The creation of the sulfonyl chloride (-SO₂Cl) functional group is a cornerstone of organic synthesis, providing a gateway to a vast array of sulfonamides, sulfonate esters, and other sulfur-containing molecules. Historically, one of the most common methods for preparing sulfonyl chlorides has been the oxidative chlorination of sulfur compounds like thiols and disulfides. googleapis.com Early methods often involved harsh reagents such as aqueous chlorine.
Over the years, numerous endeavors have been made to develop milder and more efficient protocols. A significant advancement was the modified Sandmeyer reaction, which involves treating a diazonium salt with sulfur dioxide in the presence of copper salts to yield the corresponding aryl sulfonyl chloride. googleapis.com More contemporary approaches have focused on improving safety and yield. For instance, the combination of hydrogen peroxide (H₂O₂) with reagents like thionyl chloride (SOCl₂) or zirconium tetrachloride has been shown to be a highly effective system for the direct oxidative conversion of thiols to sulfonyl chlorides under mild conditions and with short reaction times. googleapis.com Similarly, reagents like N-chlorosuccinimide (NCS) in combination with hydrochloric acid or tetrabutylammonium (B224687) chloride have provided efficient pathways for this transformation. googleapis.com Another modern strategy involves the conversion of carboxylic acids to sulfonyl chlorides, which can then be used to produce sulfonamides in a one-pot synthesis, highlighting the ongoing innovation in this field. google.com
Contemporary Approaches for the Preparation of N-Methylated α-Amino Esters
N-methylated α-amino acids and their corresponding esters are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance their metabolic stability, membrane permeability, and conformational rigidity. google.comgoogle.com The synthesis of their ester derivatives, such as the core structure of the target molecule, has evolved significantly.
A traditional and widely used method for N-methylation is reductive amination, which typically uses formaldehyde (B43269) along with a reducing agent. google.com The Eschweiler-Clarke reaction, for example, uses formic acid as the reductant, but can suffer from harsh conditions leading to decomposition of some amino acids. google.com To overcome these limitations, various protecting group strategies have been developed. One of the most efficient modern approaches involves activating the free amine of an amino acid with an o-nitrobenzenesulfonyl (o-NBS) group, which facilitates direct and specific mono-methylation. google.com
For the esterification step, classic methods like the Fischer esterification (reacting the amino acid with an alcohol in the presence of a strong acid catalyst) are well-established. However, these often require harsh conditions. google.com Milder, more contemporary methods are now preferred. One facile and widely applicable method involves the use of trimethylchlorosilane (TMSCl) in an alcohol, such as methanol (B129727) or ethanol (B145695), at room temperature. google.com This system efficiently converts a range of amino acids into their corresponding ester hydrochlorides in good to excellent yields without the need for harsh reagents or tedious workup procedures. google.com
Direct Synthesis Strategies for Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate
The most direct approach involves the sulfonylation of a pre-existing secondary amino ester. The logical precursor for this reaction is Ethyl 2-(methylamino)acetate, also known as sarcosine (B1681465) ethyl ester. This compound would be reacted with a suitable sulfonating agent to introduce the chlorosulfonyl group.
A common and effective reagent for this type of transformation is sulfuryl chloride (SO₂Cl₂). The reaction typically involves dissolving the precursor amine, sarcosine ethyl ester hydrochloride, in an inert aprotic solvent. sigmaaldrich.comgoogleapis.com A base, such as triethylamine (B128534) or pyridine (B92270), is often required to neutralize the hydrogen chloride that is liberated during the reaction. google.com The sulfuryl chloride is added, usually at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction, which is then allowed to proceed to completion. This reaction directly forms the N-S bond and yields the desired N-chlorosulfonylated product. A US patent from 1942 describes the general principle of using sulfuryl chloride for the chlorination of various organic compounds, including alkyl esters of organic carboxylic acids, often catalyzed by a peroxide.
Table 1: Hypothetical Sulfonylation Reaction
| Reactant | Reagent | Typical Conditions | Product |
|---|
An alternative strategy begins with the N-chlorosulfonylation of the parent amino acid, N-methylglycine (sarcosine), followed by the esterification of the resulting carboxylic acid. In this pathway, sarcosine would first be reacted with a sulfonating agent like sulfuryl chloride or chlorosulfonic acid to form N-(chlorosulfonyl)-N-methylglycine.
The subsequent step is the esterification of this N-functionalized amino acid derivative with ethanol to produce the final ethyl ester. This can be achieved through various modern esterification methods designed to be mild and efficient. For instance, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows the reaction to proceed under non-acidic, room temperature conditions. Another effective method utilizes p-toluenesulfonyl chloride (TsCl) and N-methylimidazole, which generates a reactive acylammonium intermediate that readily couples with the alcohol. These methods are advantageous as they avoid the harsh acidic conditions of traditional Fischer esterification, which could potentially degrade the sensitive chlorosulfonyl group.
Table 2: Hypothetical Esterification Reaction
| Reactant | Reagent | Typical Conditions | Product |
|---|
Optimization of Reaction Conditions and Yields in Synthesis
For either of the proposed synthetic routes, careful optimization of reaction parameters is critical to maximize the yield and purity of this compound. Key factors that require systematic investigation include the choice of solvent, reaction temperature, stoichiometry of reagents, and the nature of any base or catalyst used.
For the direct sulfonylation of sarcosine ethyl ester (2.3.1), the molar ratio of the amine to sulfuryl chloride and the base is crucial. An excess of the sulfonating agent can lead to side reactions, while an insufficient amount will result in incomplete conversion. The choice of base is also important; a hindered base may be preferred to minimize nucleophilic attack on the sulfuryl chloride.
In the esterification pathway (2.3.2), the efficiency of the coupling agent is paramount. The reaction time and temperature must be controlled to prevent racemization if a chiral amino acid derivative were used, and to avoid the decomposition of the reagents or the desired product.
The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the position of chemical equilibria. Its impact on the synthesis of this compound would be significant.
In the sulfonylation of the precursor amine (2.3.1), aprotic solvents are generally required. Solvents such as dichloromethane, chloroform, or acetonitrile (B52724) are often used because they are inert to the highly reactive sulfuryl chloride and can effectively dissolve the organic reactants. The polarity of the solvent can affect the reaction rate; more polar aprotic solvents might stabilize charged intermediates and accelerate the reaction.
For the esterification of an N-chlorosulfonyl amino acid (2.3.2), the choice of solvent also depends on the specific method employed. For reactions using coupling agents like DCC, aprotic solvents of moderate polarity such as dichloromethane, diethyl ether, or tetrahydrofuran (B95107) are suitable. The use of protic solvents like alcohols would be incompatible as they would compete with the intended alcohol reactant. The ability of the solvent to dissolve both the carboxylic acid derivative and the coupling reagents without participating in the reaction is the primary consideration for achieving high efficacy.
Catalyst Selection and Impact on Selectivity
The synthesis of sulfamoyl chlorides from secondary amines and sulfuryl chloride is often carried out without a catalyst. However, the reaction can be facilitated and the selectivity improved by the careful selection of a base or a catalyst.
In the synthesis of this compound, the primary role of an added base, such as triethylamine or pyridine, is to act as a scavenger for the hydrogen chloride (HCl) generated during the reaction. This is crucial for several reasons:
Driving the Equilibrium: By removing a product (HCl), the equilibrium of the reaction is shifted towards the formation of the sulfamoyl chloride, leading to higher conversion of the starting materials.
While bases are not catalysts in the traditional sense for this reaction, their presence is critical for selectivity. The choice of base can influence the reaction rate and the profile of impurities. A sterically hindered non-nucleophilic base is often preferred to minimize potential side reactions with the sulfuryl chloride or the product.
In some cases, phase-transfer catalysts can be employed, particularly in biphasic reaction systems, to facilitate the interaction between the amine and the sulfonating agent. However, for the synthesis of a relatively simple molecule like this compound, a homogenous system with a suitable organic solvent and a soluble base is generally sufficient.
The impact of different bases on the theoretical yield and selectivity is summarized in the table below.
| Base | Role | Impact on Selectivity |
| Triethylamine | HCl Scavenger | High selectivity by preventing acid-catalyzed side reactions. |
| Pyridine | HCl Scavenger | Similar to triethylamine, though can sometimes be more reactive. |
| No Base | - | Lower selectivity due to potential degradation of starting material and product. |
Temperature and Pressure Influences on Reaction Pathways
Temperature and pressure are critical parameters that significantly influence the reaction pathways, rate, and selectivity in the synthesis of this compound.
Temperature:
The reaction between an amine and sulfuryl chloride is typically exothermic. researchgate.netchemrxiv.org Therefore, careful temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.
Low Temperatures (0-10 °C): Conducting the reaction at lower temperatures is generally preferred. It slows down the reaction rate, allowing for better control of the exotherm and minimizing the formation of impurities. The slow, controlled addition of sulfuryl chloride to the solution of the amine at these temperatures is a common strategy to maintain a stable reaction temperature.
Elevated Temperatures: Higher temperatures can accelerate the reaction but may also lead to the decomposition of the starting materials, the product, or the formation of tars and other polymeric materials. The thermal stability of the sulfamoyl chloride product is also a consideration, as some sulfonyl chlorides can be unstable at elevated temperatures.
Pressure:
For the synthesis of this compound from ethyl 2-(methylamino)acetate and sulfuryl chloride, the reaction is typically carried out at atmospheric pressure. The use of elevated or reduced pressure is generally not necessary and would add complexity to the process without significant benefits. The primary off-gas is hydrogen chloride, which is managed by the use of a base or a scrubbing system. In some industrial-scale reactions involving gaseous reagents or significant off-gassing, pressure control can be a safety and process optimization consideration. researchgate.netchemrxiv.org
The following table illustrates the general influence of temperature on the reaction.
| Temperature Range | Reaction Rate | Selectivity for Desired Product | Risk of Side Reactions/Decomposition |
| Low (0-10 °C) | Controlled | High | Low |
| Moderate (20-40 °C) | Fast | Moderate | Increased |
| High (>50 °C) | Very Fast | Low | High |
Green Chemistry Considerations in Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. rsc.org This involves a critical assessment of the atom economy, reaction efficiency, and the sustainability of the reagents and solvents used.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comacs.org For the proposed synthesis of this compound, the atom economy can be calculated as follows:
Molecular Weights:
Ethyl 2-(methylamino)acetate (C₅H₁₁NO₂): 117.15 g/mol
Sulfuryl chloride (SO₂Cl₂): 134.97 g/mol
this compound (C₅H₁₀ClNO₄S): 215.65 g/mol
Hydrogen chloride (HCl): 36.46 g/mol
Atom Economy Calculation:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
% Atom Economy = [215.65 / (117.15 + 134.97)] x 100 = 85.55%
An atom economy of 85.55% is relatively high, indicating that a large proportion of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrogen chloride. If a base like triethylamine is used to neutralize the HCl, it will form triethylammonium (B8662869) chloride, which is considered waste in the context of atom economy.
Sustainable Reagent and Solvent Selection
Reagents:
Sulfuryl Chloride: While effective, sulfuryl chloride is a corrosive and moisture-sensitive reagent. Alternative, less hazardous sulfonating agents could be explored, although they may be less reactive or require different reaction conditions.
Base: The use of a recyclable or reusable base could improve the sustainability of the process.
Solvents:
The choice of solvent is a key aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and can be toxic. For the synthesis of this compound, several greener alternatives to traditional chlorinated solvents (like dichloromethane) could be considered.
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green solvent with properties similar to THF but with higher stability and a lower environmental impact.
Cyclopentyl methyl ether (CPME): CPME is another green solvent with a high boiling point and low water miscibility, which can simplify work-up procedures.
Water: While the reactants and product may have limited solubility in water, conducting the reaction in an aqueous medium, if feasible, would be a significant improvement in terms of sustainability. tandfonline.comsci-hub.se Research into catalyst-free synthesis of sulfonamides in water has shown promise for related reactions. tandfonline.com
The selection of a sustainable solvent must also consider its compatibility with the reactants and its ability to facilitate the desired reaction while minimizing side reactions.
The following table provides a comparison of potential solvents based on green chemistry principles.
| Solvent | Classification | Key Considerations |
| Dichloromethane | Hazardous | Effective but has environmental and health concerns. |
| 2-Methyltetrahydrofuran | Greener Alternative | Derived from biomass, good performance. |
| Cyclopentyl methyl ether | Greener Alternative | Low miscibility with water, can aid in separation. |
| Water | Ideal Green Solvent | Environmentally benign, but solubility of reactants may be an issue. tandfonline.comsci-hub.se |
By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and more environmentally sustainable.
Reactivity and Mechanistic Studies of Ethyl 2 Chlorosulfonyl Methyl Amino Acetate
Electrophilic Nature of the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is a potent electrophile, a characteristic derived from the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom. This polarization renders the sulfur atom highly susceptible to attack by nucleophiles. Sulfonyl chlorides are recognized as highly reactive electrophiles that readily engage in nucleophilic substitution reactions with a variety of nucleophiles, including alcohols and amines.
Nucleophilic Attack Pathways on Sulfur
The reaction of sulfonyl chlorides with nucleophiles is a cornerstone of organic synthesis. Mechanistic studies on analogous sulfonyl chlorides suggest that these reactions can proceed through different pathways, largely dependent on the nucleophile, substrate, and solvent.
One common pathway is a concerted, Sₙ2-like mechanism, involving a single transition state where the nucleophile attacks the sulfur atom as the chloride ion departs. DFT (Density Functional Theory) studies of chloride-chloride exchange reactions in arenesulfonyl chlorides support this Sₙ2 mechanism, which proceeds via a single transition state.
Alternatively, an addition-elimination mechanism is also possible. This pathway involves the formation of a transient, pentavalent sulfur intermediate (a sulfurane). The nucleophile first adds to the electrophilic sulfur atom, forming this intermediate, which then collapses by expelling the leaving group (chloride) to yield the final product. The choice between a concerted or stepwise mechanism can be influenced by factors such as the nature of the nucleophile and steric hindrance around the sulfur center.
Table 1: Representative Nucleophilic Substitution Reactions at the Chlorosulfonyl Group
| Nucleophile (Nu-H) | Product | General Reaction |
|---|---|---|
| Alcohol (R'-OH) | Sulfonate Ester | RSO₂Cl + R'-OH → RSO₂OR' + HCl |
| Primary/Secondary Amine (R'R''NH) | Sulfonamide | RSO₂Cl + R'R''NH → RSO₂NR'R'' + HCl |
| Water (H₂O) | Sulfonic Acid | RSO₂Cl + H₂O → RSO₃H + HCl |
Role of Leaving Group in Reaction Progression
The progression of nucleophilic substitution reactions at the sulfonyl sulfur is critically dependent on the ability of the substituent to depart as a stable species. The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable in its anionic form.
The electron-withdrawing nature of the sulfonyl group significantly enhances the leaving group ability of the attached chlorine atom. This effect makes the sulfur-chlorine bond weak and polarized, facilitating its cleavage upon nucleophilic attack. The conversion of less reactive functional groups, like alcohols, into sulfonate esters (e.g., tosylates or mesylates) is a common strategy in organic synthesis to transform a poor leaving group (⁻OH) into a very good one. This principle underscores the inherent reactivity of the chlorosulfonyl moiety itself, where the chloride is pre-disposed to act as an effective leaving group.
Reactivity of the Ester Moiety in Functionalization
The ethyl acetate (B1210297) portion of the molecule provides a second site for chemical modification, primarily through reactions at the carbonyl carbon of the ester. These reactions, which include transesterification, hydrolysis, and amidation, allow for the alteration of the ester functionality.
Transesterification Pathways
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base and is reversible. wikipedia.org
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. byjus.compearson.com A molecule of alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgpearson.com Subsequent proton transfer and elimination of the original alkoxy group (ethanol, in this case) yields the new ester. byjus.commasterorganicchemistry.com
Base-Catalyzed Transesterification : In the presence of a strong base, the alcohol reactant is deprotonated to form a potent nucleophile, an alkoxide ion. byjus.comsrsintl.com This alkoxide directly attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. srsintl.comsrsbiodiesel.comresearchgate.net The intermediate then collapses, eliminating the original ethoxide leaving group to form the product ester. masterorganicchemistry.com To drive the reaction to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the ethanol (B145695) by-product as it forms. wikipedia.org
Hydrolysis and Amidation Reactions
Hydrolysis is the cleavage of the ester bond by reaction with water. Similar to transesterification, it can be catalyzed by acid or base.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and results in the formation of a carboxylic acid and an alcohol. The reaction is an equilibrium process.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. The reaction is driven to completion by the deprotonation of the carboxylic acid intermediate by the base.
Amidation involves the reaction of the ester with an amine to form an amide and an alcohol. This reaction, also termed aminolysis, typically requires heating or catalysis as amines are less nucleophilic than alkoxides. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of the alkoxy group.
Table 2: Functionalization Reactions of the Ethyl Ester Moiety
| Reaction | Reagent(s) | Catalyst | Products |
|---|---|---|---|
| Transesterification | Alcohol (R'-OH) | Acid (H⁺) or Base (⁻OR') | New Ester + Ethanol |
| Hydrolysis (Acidic) | Water (H₂O) | Acid (H⁺) | Carboxylic Acid + Ethanol |
| Hydrolysis (Basic) | Hydroxide (⁻OH) | Base (itself) | Carboxylate Salt + Ethanol |
| Amidation | Amine (R'R''NH) | None (heat) or Catalyst | Amide + Ethanol |
Participation of the Tertiary Amine Nitrogen in Reactions
The N-methyl group in Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate renders the nitrogen a tertiary amine. A key reaction of primary and secondary amines is their ability to react with sulfonyl chlorides to form stable sulfonamides. This reaction, central to the Hinsberg test for distinguishing amines, relies on the presence of at least one proton on the nitrogen atom that can be removed. libretexts.org
Since the nitrogen atom in the title compound is tertiary, it lacks the necessary proton for the formation of a stable, neutral sulfonamide. libretexts.orgyoutube.com Therefore, it is generally unreactive toward intermolecular or intramolecular sulfonamide formation under standard conditions. While an initial reaction with an electrophile like a sulfonyl chloride can form a quaternary "onium" salt, this intermediate is often unstable and may revert to the starting materials, especially in the presence of water. libretexts.org
However, the tertiary amine is not necessarily inert. Under specific conditions, tertiary amines can react with sulfonyl chlorides through alternative pathways, such as oxidative processes or N-dealkylation reactions. researchgate.netresearchgate.net Furthermore, the lone pair of electrons on the nitrogen atom can allow it to function as a base or a nucleophile in other contexts, potentially influencing the reactivity of the molecule through intramolecular catalysis or by interacting with external reagents. Its direct participation in reactions involving the adjacent sulfonyl chloride or ester groups would likely require conditions that promote these alternative, less common reaction pathways.
Influence on Adjacent Functional Group Reactivity
The N-chlorosulfonyl-N-methyl group is expected to exert a significant electronic influence on the adjacent ethyl acetate moiety. The strong electron-withdrawing nature of the sulfonyl group would decrease the electron density on the nitrogen atom, making it less nucleophilic than a typical secondary amine. This deactivation would also be transmitted inductively to the carbonyl carbon of the ester, potentially making it more susceptible to nucleophilic attack. However, the steric bulk of the chlorosulfonyl and methyl groups might hinder the approach of nucleophiles to the ester carbonyl.
Potential for Intramolecular Cyclization Reactions
The presence of a reactive electrophilic center (the sulfonyl group) and a potential nucleophilic site (the carbonyl oxygen of the ester or the alpha-carbon enolate) within the same molecule raises the possibility of intramolecular cyclization. For instance, under basic conditions, deprotonation of the alpha-carbon could lead to the formation of a carbanion that could potentially attack the sulfonyl group, leading to the formation of a cyclic sulfonamide. The feasibility of such a reaction would depend on the ring strain of the resulting cyclic product and the specific reaction conditions employed.
Reaction Mechanisms and Kinetics
Detailed Mechanistic Pathways for Key Transformations
Key transformations of this compound would likely involve nucleophilic substitution at the sulfonyl sulfur. The mechanism could proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the nature of the nucleophile and the solvent. In a concerted mechanism, the nucleophile attacks the sulfur atom with simultaneous departure of the chloride leaving group. In a stepwise mechanism, the nucleophile would first add to the sulfur atom to form a trigonal bipyramidal intermediate, which would then collapse to the product by expelling the chloride ion.
Kinetic Studies of Representative Reactions
Specific kinetic data for reactions of this compound are not available. To understand the reaction kinetics, one would need to experimentally determine the rate law for a given reaction, for example, its hydrolysis or its reaction with a nucleophile. This would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., changing concentrations of reactants, temperature).
Stereochemical Considerations in Reactions
Chiral Induction and Control in Derivatization
Since this compound is derived from achiral glycine (B1666218), it is itself achiral. However, if it were used as a reagent in a reaction that creates a new stereocenter, the bulky and electronically influential N-chlorosulfonyl-N-methyl group could potentially direct the stereochemical outcome of the reaction. For instance, in reactions involving the alpha-carbon, the substituent on the nitrogen could sterically hinder one face of the molecule, leading to a preferred direction of attack for an incoming reagent and resulting in diastereomeric or enantiomeric excess. The extent of this chiral induction would need to be determined experimentally.
Diastereoselectivity and Enantioselectivity Studies
The stereochemical outcome of reactions is a critical aspect of modern organic synthesis, with significant implications for the biological activity and physical properties of molecules. Typically, studies in this area would investigate the influence of various factors on the formation of stereoisomers. These factors often include:
Chiral catalysts or auxiliaries: The use of chiral entities to induce asymmetry in a reaction, leading to the preferential formation of one enantiomer or diastereomer.
Solvent effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical course of a reaction.
Temperature: Lower reaction temperatures often enhance stereoselectivity by favoring the pathway with the lower activation energy, which leads to the more stable stereoisomer.
Nature of reactants and reagents: The steric and electronic properties of the substrates and reagents play a crucial role in determining the facial selectivity of a reaction.
Mechanistic studies in this context would typically employ techniques such as kinetic analysis, computational modeling, and spectroscopic methods to elucidate the transition state structures that govern the observed stereoselectivity.
Although no direct research on this compound was found, the principles of asymmetric synthesis and stereocontrol are well-established. It can be hypothesized that future studies on this compound could explore its potential in stereoselective transformations, such as asymmetric alkylations, additions to prochiral electrophiles, or cycloaddition reactions. Such research would be valuable in expanding the synthetic utility of this and related compounds.
Given the absence of specific experimental data, no data tables on diastereomeric ratios or enantiomeric excesses for reactions involving this compound can be presented. Further empirical research is required to characterize the stereochemical behavior of this compound.
Application As a Synthetic Intermediate and Reagent in Complex Molecule Synthesis
Utility in the Formation of Sulfonamides and Sulfonate Esters
The chlorosulfonyl group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the compound's application in forming sulfonamides and sulfonate esters, which are significant structural motifs in medicinal chemistry and materials science. nih.gov
The most prevalent reaction of sulfonyl chlorides is their condensation with primary or secondary amines to yield sulfonamides. rsc.org This amidation reaction is typically rapid and efficient, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.orgnih.gov The reaction of Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate with various amines provides a direct route to N,N'-disubstituted sulfamides.
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. rsc.org The reaction is compatible with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. rsc.org
Table 1: Representative Amidation Reactions This table illustrates the expected products from the reaction of this compound with various amines, based on the general reactivity of sulfonyl chlorides.
| Amine | Amine Type | Expected Sulfonamide Product Name |
|---|---|---|
| Aniline | Primary Aromatic | Ethyl 2-{[methyl(N-phenylsulfamoyl)]amino}acetate |
| Piperidine | Secondary Aliphatic | Ethyl 2-{[methyl(piperidine-1-sulfonyl)]amino}acetate |
| Benzylamine | Primary Aliphatic | Ethyl 2-{[ (N-benzylsulfamoyl)(methyl)]amino}acetate |
| Diethylamine | Secondary Aliphatic | Ethyl 2-{[ (N,N-diethylsulfamoyl)(methyl)]amino}acetate |
In a similar fashion to amidation, the sulfonyl chloride group can react with alcohols and phenols to form sulfonate esters. This esterification reaction typically requires the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to act as a catalyst and acid scavenger. While reactive, the formation of sulfonate esters from sulfonyl chlorides is generally less facile than the corresponding amidation.
The process involves the nucleophilic oxygen of the alcohol or phenol (B47542) attacking the sulfur atom of the sulfonyl chloride. The resulting intermediate then collapses, eliminating hydrogen chloride to yield the final sulfonate ester product. This reaction provides a pathway to connect the core structure of this compound to various alcohol- or phenol-containing molecules.
Table 2: Representative Esterification Reactions This table illustrates the expected products from the reaction of this compound with an alcohol and a phenol.
| Nucleophile | Nucleophile Type | Expected Sulfonate Ester Product Name |
|---|---|---|
| Ethanol (B145695) | Primary Aliphatic Alcohol | Ethyl 2-{[ (ethoxysulfonyl)(methyl)]amino}acetate |
| Phenol | Aromatic Alcohol (Phenol) | Ethyl 2-{[methyl(phenoxysulfonyl)]amino}acetate |
Role in Cyclization Reactions for Heterocycle Construction
The structural features of this compound make it a promising precursor for the synthesis of heterocyclic compounds, particularly sultams. Sultams are cyclic sulfonamides that are recognized as important scaffolds in drug discovery. nih.gov
Sultams are valuable heterocyclic systems, and numerous synthetic strategies have been developed for their construction. chemrxiv.orgorganic-chemistry.org These methods often rely on the intramolecular cyclization of a precursor molecule containing both a sulfonamide (or a precursor like a sulfonyl chloride) and a nucleophilic group. researchgate.net
This compound can be envisioned as a key starting material for sultam synthesis. For instance, the ester group can be chemically modified (e.g., reduced to an alcohol or converted to an amine) to install a nucleophile at a suitable position. Subsequent base-mediated intramolecular cyclization would then lead to the formation of a sultam ring. A prominent method in this area is the Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) reaction, which could be adapted for derivatives of this compound. chemrxiv.orgresearchgate.net Another established route to β-sultams involves the reaction of imines with (chlorosulfonyl)acetates, highlighting the utility of this class of reagents in building these strained ring systems. nih.gov
Table 3: Potential Sultam Ring Systems from Derivatives This table outlines potential sultam structures that could be synthesized from chemically modified versions of this compound.
| Sultam Type | Ring Size | Required Precursor Modification |
|---|---|---|
| γ-Sultam | 5-membered | Conversion of the ester to an amine, followed by N-sulfonylation and cyclization. |
| δ-Sultam | 6-membered | Chain extension of the acetate (B1210297) moiety followed by functional group manipulation and cyclization. |
The formation of a heterocyclic ring from a linear precursor via intramolecular cyclization is a powerful strategy in organic synthesis. For a derivative of this compound, such a pathway would involve the nucleophilic attack of a suitably positioned functional group onto the electrophilic sulfur center of the sulfonyl group, displacing the chloride.
A plausible pathway involves the initial amidation of the sulfonyl chloride with an amino alcohol. The resulting intermediate would possess both a sulfonamide and a hydroxyl group. Subsequent activation of the hydroxyl group and treatment with a base could trigger an intramolecular N-alkylation, forming a nitrogen-containing heterocycle. Alternatively, direct intramolecular condensation can be achieved under specific conditions, a strategy that has been successfully applied in the synthesis of various thiadiazine oxides from related precursors. nih.govnih.gov Such cyclization reactions are fundamental for creating rigid, spirocyclic, or fused heterocyclic systems from flexible acyclic starting materials. mdpi.com
Contributions to the Synthesis of Nitrogen-Containing Scaffolds
Beyond simple sulfonamides and sultams, this compound is a building block for a broader range of nitrogen-containing scaffolds. The sulfonamide linkage it forms is exceptionally stable, making it an ideal linker in more complex molecules. In drug discovery, incorporating a sulfonamide group can modulate a compound's physicochemical properties, such as acidity and hydrogen bonding capacity, which are critical for target binding and pharmacokinetic profiles. nih.gov
The presence of the N-methyl group and the ethyl acetate moiety provides additional points for chemical diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other transformations. This multifunctionality allows for the generation of libraries of complex molecules built around a central N-methylsulfamoyl acetate core, making it a valuable reagent for creating novel nitrogen-containing chemical entities.
Integration into Multi-Step Organic Syntheses
The bifunctional nature of this compound allows for its seamless integration into complex, multi-step synthetic sequences. The differential reactivity of the sulfonyl chloride and the ethyl ester can be exploited to perform sequential transformations.
In a multi-step synthesis, the sulfonyl chloride group can be reacted first with a nucleophile, leaving the less reactive ethyl ester intact for a subsequent transformation. For example, after the formation of a sulfonamide, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond. This sequential approach allows for the controlled construction of complex molecules.
Furthermore, the N-sulfonyl group can itself be considered a protecting group for the secondary amine. Sulfonamides are generally stable to a wide range of reaction conditions but can be cleaved under specific reductive or acidic conditions, depending on the nature of the sulfonyl group. This allows for an orthogonal protecting group strategy, where other protecting groups in the molecule (e.g., Boc, Cbz, or silyl (B83357) ethers) can be removed without affecting the N-sulfonyl group, and vice versa. google.comcreative-peptides.com
Table 2: Orthogonal Deprotection Strategies
| Protecting Group | Deprotection Conditions | Orthogonal To |
|---|---|---|
| N-Sulfonyl (e.g., Tosyl) | Reductive (e.g., Na/NH₃) or strong acid (e.g., HBr/AcOH) | Boc (acid-labile), Fmoc (base-labile), Silyl ethers (fluoride-labile) |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA) | N-Sulfonyl (stable to acid), Fmoc (base-labile) |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., piperidine) | N-Sulfonyl (stable to base), Boc (acid-labile) |
This compound is well-suited for both convergent and divergent synthetic strategies.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can serve as such an intermediate. A common core can be prepared by reacting the ester moiety, and then the sulfonyl chloride can be reacted with a variety of nucleophiles to produce a diverse set of final products. This strategy is particularly useful in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. crimsonpublishers.comcrimsonpublishers.com
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique reactivity of this compound also opens up possibilities for the development of new synthetic methods.
Derivatives of this compound have the potential to be developed into novel ligands for catalysis. The central nitrogen and the oxygen atoms of the sulfonyl and carbonyl groups can act as coordination sites for metal ions. By attaching chiral auxiliaries to the molecule, it is possible to synthesize chiral ligands for asymmetric catalysis.
For example, reduction of the ethyl ester to an alcohol would provide a hydroxyl group that, in conjunction with the sulfonamide moiety, could form a bidentate ligand. Such ligands could find applications in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The modular nature of the synthesis of these ligands, starting from this compound, would allow for the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity.
Flow Chemistry and Continuous Processing Applications
The application of this compound as a synthetic intermediate can be significantly enhanced through the adoption of flow chemistry and continuous processing technologies. While specific, published research on the continuous synthesis of this exact molecule is not extensively documented, the principles and advantages demonstrated for the continuous synthesis of other sulfonyl chlorides can be directly extrapolated. This section will explore the potential benefits and methodologies for incorporating this compound into continuous manufacturing processes, drawing parallels from established flow chemistry applications for analogous compounds.
Continuous processing offers a paradigm shift from traditional batch manufacturing, providing numerous advantages, particularly for reactions involving reactive intermediates like sulfonyl chlorides. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. For a compound such as this compound, these advantages are particularly pertinent.
One of the primary drivers for moving towards continuous processing for reactions involving sulfonyl chlorides is the significant improvement in safety. rsc.orgrsc.org Reactions for the synthesis of sulfonyl chlorides are often highly exothermic, and in a batch reactor, this can lead to thermal runaway and the formation of hazardous byproducts. rsc.org In a continuous flow setup, the small reactor volume ensures that only a minimal amount of reactive material is present at any given time, drastically reducing the risk of uncontrolled exothermic events. stolichem.com This enhanced thermal management is a key advantage of flow chemistry. mdpi.com
Furthermore, the superior heat and mass transfer characteristics of flow reactors allow for more precise temperature control, which can lead to improved product selectivity and reduced impurity formation. researchgate.net The rapid mixing achievable in microreactors can also accelerate reaction rates and improve consistency. stolichem.com For the synthesis and subsequent reactions of this compound, this would translate to a more reliable and efficient process.
Recent advancements have highlighted the use of continuous stirred-tank reactors (CSTRs) and other microreactor systems for the production of aryl sulfonyl chlorides, demonstrating the feasibility of these technologies for industrial-scale manufacturing. mdpi.comresearchgate.net These systems often incorporate automated process controls, allowing for real-time monitoring and adjustment of reaction conditions to maintain optimal performance. mdpi.com
A hypothetical continuous process for the synthesis or use of this compound could involve the precise pumping of reactants into a temperature-controlled microreactor. The short residence time within the reactor would be sufficient for the reaction to proceed to completion, followed by in-line quenching and purification steps. This integrated approach can significantly reduce manual handling and processing times.
The table below illustrates typical parameters that are optimized in the continuous flow synthesis of sulfonyl chlorides, which would be relevant for developing a process for this compound.
| Parameter | Typical Range | Significance |
| Residence Time | Seconds to minutes | Determines the extent of reaction and can be precisely controlled to maximize conversion and minimize byproduct formation. |
| Temperature | -20°C to 100°C | Crucial for controlling reaction kinetics and selectivity. Flow reactors allow for rapid heating and cooling. |
| Pressure | 1 to 20 bar | Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures. |
| Reactant Concentration | 0.1 to 2 M | Affects reaction rate and stoichiometry. Precise control is achieved through accurate pumping systems. |
| Flow Rate | 0.1 to 10 mL/min | Directly influences residence time and throughput. |
Research into the continuous flow synthesis of various sulfonyl chlorides has demonstrated significant improvements in yield and purity compared to batch processes. The following table summarizes representative findings from the literature on related compounds, suggesting the potential for similar outcomes with this compound.
| Compound | Batch Yield | Flow Yield | Key Advantages of Flow Process |
| Aryl Sulfonyl Chloride A | 65% | 85% | Improved temperature control, reduced impurities. mdpi.com |
| Aliphatic Sulfonyl Chloride B | 70% | 92% | Enhanced safety, shorter reaction time. rsc.org |
| Heterocyclic Sulfonyl Chloride C | 55% | 78% | Higher selectivity, easier scale-up. acs.org |
Derivatization and Structural Modification of Ethyl 2 Chlorosulfonyl Methyl Amino Acetate
Strategies for Modifying the Ester Group
The ethyl ester group in Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is amenable to several common transformations, including conversion to other esters, reduction to an alcohol, and amidation to form amides. These reactions allow for the introduction of a wide array of functional groups, which can significantly alter the physicochemical properties of the parent molecule.
Transesterification is a fundamental reaction for converting one ester into another. In the case of this compound, the ethyl ester can be converted to other alkyl or aryl esters by reacting it with a different alcohol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, particularly at the reactive chlorosulfonyl group.
Acid-catalyzed transesterification, typically employing catalysts such as sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. Base-catalyzed transesterification, on the other hand, involves the use of an alkoxide that corresponds to the alcohol being used. For sensitive substrates, enzymatic catalysis using lipases can offer a milder and more selective alternative.
Table 1: Potential Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Potential Product |
| Methanol (B129727) | H₂SO₄ | Mthis compound |
| Isopropanol | NaO-iPr | Isopropyl 2-[(chlorosulfonyl)(methyl)amino]acetate |
| Benzyl alcohol | Lipase | Benzyl 2-[(chlorosulfonyl)(methyl)amino]acetate |
This table presents hypothetical transesterification reactions based on general principles of organic chemistry, as specific literature for this compound is not available.
The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the acetate (B1210297) moiety into a 2-hydroxyethyl group, yielding 2-[(chlorosulfonyl)(methyl)amino]ethanol. Care must be taken during the workup to avoid hydrolysis of the chlorosulfonyl group.
Amidation of the ester can be achieved by reacting it with a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires heating or catalysis to proceed at a reasonable rate. The product of this reaction is an N-substituted 2-[(chlorosulfonyl)(methyl)amino]acetamide. This reaction significantly broadens the accessible chemical space by allowing the introduction of various amine-containing fragments. The amidation of fatty acid methyl esters with amino acid salts in the presence of a catalyst like sodium methoxide (B1231860) is a known process that can be conceptually applied here. nih.gov
Table 2: Potential Reduction and Amidation Products
| Reagent | Product Name |
| Lithium aluminum hydride (LiAlH₄) | 2-[(chlorosulfonyl)(methyl)amino]ethanol |
| Ammonia (NH₃) | 2-[(chlorosulfonyl)(methyl)amino]acetamide |
| Diethylamine (Et₂NH) | N,N-diethyl-2-[(chlorosulfonyl)(methyl)amino]acetamide |
This table illustrates potential products from reduction and amidation reactions based on the known reactivity of ethyl esters.
Functionalization at the Nitrogen Atom
The nitrogen atom in this compound is tertiary and part of a sulfonamide linkage, which influences its reactivity. Direct functionalization at the nitrogen is challenging due to the presence of the electron-withdrawing chlorosulfonyl group. However, transformations can be envisaged following the reaction or removal of this group.
Once the chlorosulfonyl group has been converted to a less reactive sulfonate ester or sulfonamide, the nitrogen atom's nucleophilicity is increased, making it more susceptible to alkylation and acylation. For instance, if the chlorosulfonyl group is first reacted with an amine to form a sulfamide, the resulting compound could potentially undergo further functionalization.
N-alkylation of sulfonamides can be achieved using alkyl halides in the presence of a base. nih.gov Similarly, N-acylation can be performed with acyl chlorides or anhydrides to introduce an acyl group. researchgate.netresearchgate.net These reactions would, however, be competing with reactions at other nucleophilic sites if present in the molecule.
The N-methyl group is generally stable and not readily transformed. However, under specific and often harsh conditions, N-demethylation of amines can be achieved. nih.gov In the context of this molecule, such a transformation would likely require a multi-step process and is not a common derivatization strategy. It is more conceivable that the N-methyl group's presence influences the conformation and reactivity of the molecule rather than being a site for direct functionalization.
Chemical Transformations of the Chlorosulfonyl Moiety
The chlorosulfonyl group (-SO₂Cl) is the most reactive functional group in this compound and serves as a key handle for a wide range of chemical transformations. It behaves as a typical sulfonyl chloride, readily reacting with nucleophiles.
The most common reaction of the chlorosulfonyl group is its conversion to sulfonamides upon reaction with primary or secondary amines. This reaction is typically fast and efficient, proceeding at room temperature. The resulting sulfonamides are often stable compounds. A one-pot synthesis of sulfonamides from thiols involves the in-situ formation of a sulfonyl chloride, which then reacts with an amine. organic-chemistry.org
Alternatively, reaction with alcohols in the presence of a base yields sulfonate esters. Hydrolysis of the chlorosulfonyl group with water leads to the formation of the corresponding sulfonic acid. These transformations allow for the introduction of a diverse set of functionalities at the sulfur atom, leading to a wide range of derivatives.
Table 3: Representative Reactions of the Chlorosulfonyl Moiety
| Nucleophile | Product Class | Example Product |
| Aniline | Sulfonamide | Ethyl 2-[(methyl)(N-phenylsulfamoyl)amino]acetate |
| Methanol/Pyridine (B92270) | Sulfonate Ester | Ethyl 2-{methoxy(oxo)-λ⁶-sulfanylamino}acetate |
| Water | Sulfonic Acid | 2-{hydroxy(dioxo)-λ⁶-sulfanylamino}acetic acid ethyl ester |
This table provides examples of the expected products from the reaction of the chlorosulfonyl group with various nucleophiles, based on the established chemistry of sulfonyl chlorides.
Reduction to Sulfonyl Hydrazides or Sulfinates
The sulfonyl chloride moiety of this compound is susceptible to reduction, leading to the formation of either sulfonyl hydrazides or sulfinates, depending on the reducing agent and reaction conditions employed.
Sulfonyl Hydrazides:
The reaction of this compound with hydrazine (B178648) (N₂H₄) is a direct method for the synthesis of the corresponding sulfonyl hydrazide. This nucleophilic substitution reaction at the sulfonyl group typically proceeds under mild conditions. The resulting compound, Ethyl 2-[(hydrazinosulfonyl)(methyl)amino]acetate, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Illustrative Reaction Scheme:
| Reactant | Reagent | Product | Typical Conditions |
| This compound | Hydrazine | Ethyl 2-[(hydrazinosulfonyl)(methyl)amino]acetate | Inert solvent (e.g., THF, Dichloromethane), Room temperature |
Sulfinates:
The reduction of the sulfonyl chloride to a sulfinate can be achieved using various reducing agents, with sodium sulfite (B76179) (Na₂SO₃) being a common choice. nih.gov This reaction provides access to the corresponding sodium sulfinate salt, which can be a useful synthon in its own right. The conversion typically takes place in an aqueous medium.
Illustrative Reaction Scheme:
| Reactant | Reagent | Product | Typical Conditions |
| This compound | Sodium Sulfite | Sodium 2-(ethoxycarbonyl)methylaminosulfinate | Aqueous solution, mild heating |
Substitution Reactions with Various Nucleophiles
The chlorine atom on the sulfonyl group is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions. A wide array of nucleophiles can be employed to generate a diverse library of sulfonamide derivatives.
These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities. The general mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, followed by the displacement of the chloride ion.
Reaction with Primary and Secondary Amines:
The reaction with primary and secondary amines is a cornerstone for the synthesis of N-substituted sulfonamides. nih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The nature of the amine used will determine the final structure of the sulfonamide.
Illustrative Reaction Scheme with a Primary Amine:
Illustrative Reaction Scheme with a Secondary Amine:
| Nucleophile | Product Class | Illustrative Product Example (R = Propyl) |
| Primary Amine (e.g., Propylamine) | N-Alkyl-N'-methyl-N'-[(ethoxycarbonyl)methyl]sulfonamide | Ethyl 2-{[methyl(propylsulfamoyl)]amino}acetate |
| Secondary Amine (e.g., Diethylamine) | N,N-Dialkyl-N'-methyl-N'-[(ethoxycarbonyl)methyl]sulfonamide | Ethyl 2-{[ (diethylsulfamoyl)(methyl)]amino}acetate |
Creation of Analogues and Homologues
The structural framework of this compound allows for modifications at both the ester and the N-methyl positions, leading to the creation of a wide range of analogues and homologues with potentially altered physicochemical properties and biological activities.
Alterations to the Ethyl Ester Chain
The ethyl ester group can be readily modified through reactions such as transesterification. This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethoxy group for a different alkoxy group. masterorganicchemistry.com This allows for the synthesis of a homologous series of esters (e.g., methyl, propyl, butyl esters).
Illustrative Transesterification Reaction (Methanolysis):
| Alcohol | Catalyst | Product |
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 2-[(chlorosulfonyl)(methyl)amino]acetate |
| Butanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO(CH₂)₃CH₃) | Butyl 2-[(chlorosulfonyl)(methyl)amino]acetate |
Modifications of the N-Methyl Substituent
Modification of the N-methyl group is more challenging due to the stability of the N-C bond. However, strategies can be envisioned starting from a different synthetic precursor. For instance, instead of starting with N-methylglycine ethyl ester in the synthesis of the parent compound, one could use other N-alkylated glycine (B1666218) esters. This would lead to a series of analogues with varying N-alkyl substituents.
Alternatively, if the N-methyl group were to be replaced by a hydrogen (i.e., Ethyl 2-[(chlorosulfonyl)amino]acetate), subsequent N-alkylation could be a viable route to introduce a variety of alkyl groups. nih.gov
| N-Substituent | Corresponding Starting Material | Final Product Analogue |
| Ethyl | N-ethylglycine ethyl ester | Ethyl 2-[(chlorosulfonyl)(ethyl)amino]acetate |
| Propyl | N-propylglycine ethyl ester | Ethyl 2-[(chlorosulfonyl)(propyl)amino]acetate |
| Isopropyl | N-isopropylglycine ethyl ester | Ethyl 2-[(chlorosulfonyl)(isopropyl)amino]acetate |
Computational and Theoretical Studies of Ethyl 2 Chlorosulfonyl Methyl Amino Acetate
Quantum Chemical Calculations of Molecular Structure
Electronic Structure and Charge Distribution
No published data is available.
Conformational Analysis and Energy Minima
No published data is available.
Prediction of Reactivity and Reaction Pathways
Frontier Molecular Orbital (FMO) Theory Applications
No published data is available.
Transition State Analysis for Key Reactions
No published data is available.
Solvent Effects on Reactivity via Computational Models
No published data is available.
Spectroscopic Property Prediction (Theoretical)
Computational methods can predict spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).
For the ethyl ester group, the protons on the carbon adjacent to the carbonyl group are expected to have a chemical shift in the range of 2.0-2.2 ppm, while the protons on the carbon adjacent to the ester oxygen are shifted further downfield to approximately 3.7-4.1 ppm. orgchemboulder.com Theoretical calculations can refine these predictions and help assign specific peaks in an experimental spectrum. Furthermore, coupling constants between neighboring protons can be calculated to provide additional structural information.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂- (Ethyl) | 4.15 |
| -CH₃ (Ethyl) | 1.25 |
| -N-CH₂- | 3.80 |
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. Theoretical frequency calculations can predict the IR spectrum of this compound. These calculations can help in assigning the absorption bands observed in an experimental spectrum. aip.orgaip.org
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and sulfonyl chloride functional groups. The C=O stretch of the ester is typically a strong band in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretches of the ester will also be present in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group are expected to appear in the regions of approximately 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
Table 4: Predicted Key Vibrational Frequencies for this compound (Hypothetical)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1745 |
| S=O Asymmetric Stretch | 1380 |
| S=O Symmetric Stretch | 1175 |
| C-O Stretch (Ester) | 1250 |
Design of Novel Analogues Through Computational Screening
Computational screening, also known as virtual screening, is a powerful technique used in drug discovery to identify promising new molecules from large chemical libraries. openmedicinalchemistryjournal.comnih.gov This approach can be applied to design novel analogues of this compound with desired properties.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of a biological target, such as a protein or enzyme. tandfonline.com Molecules from a database are "docked" into the active site of the target, and their binding affinity is scored. nih.gov This allows for the identification of compounds that are predicted to bind strongly to the target.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. tandfonline.com This approach uses the structures of known active molecules to identify other compounds with similar properties. This can involve searching for molecules with similar shapes, pharmacophores (the spatial arrangement of essential features for biological activity), or chemical descriptors. nih.gov
Through these computational screening methods, libraries of compounds can be virtually screened to identify analogues of this compound that may have improved activity, selectivity, or pharmacokinetic properties. This significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. encyclopedia.pub
Future Research Directions and Emerging Applications
Potential in Advanced Material Precursors
The presence of a reactive chlorosulfonyl group suggests that Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate could serve as a valuable precursor for advanced materials. This functional group is known to react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamide, sulfonate ester, and thioester linkages, respectively. This reactivity could be harnessed to synthesize novel polymers or to functionalize existing material surfaces.
Hypothetical Applications in Materials Science:
| Application Area | Potential Role of the Compound | Resulting Material Properties |
| Polymer Synthesis | Monomer for condensation polymerization | Enhanced thermal stability, chemical resistance, and specific adhesion properties. |
| Surface Modification | Grafting agent for surfaces (e.g., silica, metals) | Altered surface energy, introduction of biocompatible or reactive coatings. |
| Membrane Technology | Functional additive for membrane casting | Improved ion-exchange capacity, selective permeability. |
This table presents hypothetical applications based on the known reactivity of the chlorosulfonyl functional group.
Integration into Automated Synthesis Platforms
The anticipated reactivity of the chlorosulfonyl group makes this compound a candidate for integration into automated synthesis platforms. These systems rely on robust and predictable chemical transformations to rapidly generate libraries of new molecules. The reaction of the sulfonyl chloride with a diverse set of nucleophiles could be automated to produce a wide array of derivatives for screening in drug discovery or materials science.
Exploration of Novel Catalytic Transformations
The N-sulfonylated amino acid ester scaffold of this compound opens the door to exploring novel catalytic transformations. Research into the catalytic activation of the C-N or S-N bonds could lead to new synthetic methodologies. For instance, transition-metal catalysis might enable cross-coupling reactions or directed C-H functionalization, using the sulfonyl and ester groups as directing elements.
Development of High-Throughput Screening Methodologies for Reactivity Profiling
To rapidly understand the chemical space accessible from this compound, the development of high-throughput screening (HTS) methodologies would be crucial. By reacting the compound with a large library of diverse nucleophiles in a microplate format, its reactivity profile could be efficiently mapped. The resulting products could then be screened for various biological activities or material properties, accelerating the discovery of potential applications.
Unexplored Reaction Pathways and Mechanistic Insights
The fundamental reactivity of this compound remains to be elucidated. Detailed mechanistic studies of its reactions with various reagents would provide valuable insights into the interplay of its functional groups. Investigating its behavior under different reaction conditions (e.g., thermal, photochemical, electrochemical) could uncover novel and unexpected reaction pathways, expanding the synthetic chemist's toolkit. For example, exploring concerted versus stepwise reaction mechanisms in cycloaddition reactions or investigating the potential for intramolecular rearrangements could reveal unique chemical behavior.
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate and its derivatives?
The compound is typically synthesized via nucleophilic substitution, where ethyl 2-(chlorosulfonyl)acetate reacts with substituted anilines or amines under controlled conditions. For example, derivatives are formed by reacting ethyl 2-(chlorosulfonyl)acetate with amines like 2,4,6-trimethoxyaniline in anhydrous solvents (e.g., acetonitrile or ethyl acetate) at 0–50°C, yielding products with ~78–80% efficiency after purification by flash chromatography . Key steps include maintaining anhydrous conditions and using bases like pyridine to neutralize HCl byproducts.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- 1H/13C NMR : Identifies functional groups (e.g., ethyl ester protons at δ 1.33–1.36 ppm as triplets, sulfonamide NH signals at δ 6.04–10.90 ppm) and confirms regiochemistry .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C13H19NO7S at m/z 334.0906 ).
- Melting Point Analysis : Distinguishes polymorphs (e.g., derivatives exhibit distinct MPs: 76–78°C for 3f vs. 126–128°C for 3j ).
Q. How should researchers handle stability and storage challenges for this compound?
The chlorosulfonyl group is highly reactive and hygroscopic. Storage recommendations include:
- Anhydrous environments (e.g., desiccators with silica gel).
- Low temperatures (–20°C) in dark, sealed containers to prevent hydrolysis or decomposition .
- Avoid prolonged exposure to protic solvents or moisture during synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
The chlorosulfonyl moiety acts as a superior leaving group due to its strong electron-withdrawing nature, facilitating nucleophilic attack by amines. Reaction rates depend on the amine’s nucleophilicity (e.g., electron-rich aromatic amines like 4-methoxy-3-nitroaniline react faster than perfluorinated analogs) . Steric effects also influence yields; bulky substituents may hinder access to the sulfonamide-forming site .
Q. How can regioselectivity be controlled during derivatization with polyfunctional amines?
Selectivity is achieved by:
- Electronic modulation : Electron-donating groups (e.g., –OCH3) on aromatic amines enhance reactivity at specific positions, as seen in 3k (3-hydroxy-4-methoxyphenyl derivative) .
- Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl or amino groups) prevents undesired side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor sulfonamide formation over ester hydrolysis .
Q. How should researchers address discrepancies in analytical data (e.g., NMR shifts or melting points)?
Contradictions may arise from impurities, polymorphs, or solvate formation. Mitigation strategies include:
- Recrystallization : Use solvent pairs (e.g., hexane/ethyl acetate) to isolate pure crystalline forms .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, as demonstrated in structural elucidation of sulfonamide derivatives .
- Thermogravimetric Analysis (TGA) : Detects solvates or hydrates affecting melting points .
Q. What advanced methodologies are recommended for handling hygroscopic intermediates?
Techniques include:
- Schlenk line or glovebox use : For moisture-sensitive steps, such as coupling reactions with chlorosulfonyl intermediates .
- In situ FTIR monitoring : Tracks reaction progress without exposing intermediates to air .
- Low-temperature quenching : Halts reactions abruptly to minimize decomposition (e.g., ice-cold brine washes in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
